molecular formula C27H52O4 B12982525 26-Methoxy-26-oxohexacosanoic acid

26-Methoxy-26-oxohexacosanoic acid

Cat. No.: B12982525
M. Wt: 440.7 g/mol
InChI Key: QYDLXTYAQHGWMN-UHFFFAOYSA-N
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Description

26-Methoxy-26-oxohexacosanoic acid is a long-chain fatty acid derivative characterized by the presence of a methoxy group and a ketone functional group at the terminal carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 26-Methoxy-26-oxohexacosanoic acid typically involves the oxidation of hexacosanoic acid. The process can be carried out using strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions to introduce the ketone functionality at the terminal carbon .

Industrial Production Methods: Industrial production of this compound may involve the use of micro-reaction devices to ensure precise control over reaction conditions. This method allows for the efficient mixing of reactants and the maintenance of optimal temperatures and pressures, resulting in higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 26-Methoxy-26-oxohexacosanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

26-Methoxy-26-oxohexacosanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in lipid metabolism and its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 26-Methoxy-26-oxohexacosanoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes involved in fatty acid metabolism, modulating their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 26-Methoxy-26-oxohexacosanoic acid is unique due to the presence of both a methoxy group and a ketone group at the terminal carbon. This dual functionality imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C27H52O4

Molecular Weight

440.7 g/mol

IUPAC Name

26-methoxy-26-oxohexacosanoic acid

InChI

InChI=1S/C27H52O4/c1-31-27(30)25-23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26(28)29/h2-25H2,1H3,(H,28,29)

InChI Key

QYDLXTYAQHGWMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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